molecular formula C21H17N3O B4027920 8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

Cat. No.: B4027920
M. Wt: 327.4 g/mol
InChI Key: PZVWPFHVVXNAEZ-UHFFFAOYSA-N
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Description

8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes pyridine and phenanthroline moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as 2-aminopyridine and aldehydes.

    Construction of the Phenanthroline Core: The phenanthroline core is often constructed via a series of condensation reactions, which may involve intermediates like 1,10-phenanthroline.

    Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the fused ring system, followed by functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and phenanthroline rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with transition metals and its potential as a therapeutic agent make it a compound of significant interest in various research fields.

Properties

IUPAC Name

8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-18-8-3-5-14-19-13-6-4-12-22-15(13)9-10-16(19)24-21(20(14)18)17-7-1-2-11-23-17/h1-2,4,6-7,9-12,21,24H,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVWPFHVVXNAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=N5)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
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8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
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8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
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8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Reactant of Route 6
8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

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